

# Trichloroacetonitrile: A Comprehensive Technical Guide to Safety and Handling for Researchers

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## Compound of Interest

Compound Name: *Trichloroacetonitrile*

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This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for **trichloroacetonitrile** (TCAN). The information is intended to support safe laboratory practices and risk assessment in research and development settings. This guide includes a compilation of quantitative data, detailed experimental protocols from cited studies, and visual diagrams to illustrate key concepts.

## Chemical and Physical Properties

**Trichloroacetonitrile** is a colorless to pale yellow liquid with a pungent odor.<sup>[1]</sup> It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> Cl <sub>3</sub> N	[2]
Molecular Weight	144.38 g/mol	[2]
CAS Number	545-06-2	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pungent	[1]
Boiling Point	83-84 °C (181-183 °F)	[1][3]
Melting Point	-42 °C (-44 °F)	[1]
Density	1.44 g/mL at 25 °C	[1][3]
Vapor Pressure	58 mmHg at 20 °C	[3]
Flash Point	74 °C (165.2 °F)	[3]
Water Solubility	Insoluble	[1]

## Toxicological Data

**Trichloroacetonitrile** is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also toxic to aquatic life with long-lasting effects.[2] The following table summarizes key toxicological data.

Toxicity Endpoint	Value	Species	Reference
Acute Oral Toxicity (LD <sub>50</sub> )	250 mg/kg	Rat	[4]
Acute Dermal Toxicity (LD <sub>50</sub> )	1,300 mg/kg	Rabbit	[4]
Acute Inhalation Toxicity (LC <sub>50</sub> )	All survived at 85 ppm (4 hr), all died at 340 ppm (4 hr)	Rat	[5]
Subchronic Inhalation (NOAEL)	4 ppm (6 hr/day, 5 days/week for 13 weeks)	Rat	[6]
Skin Irritation/Corrosion	Not classified as an irritant or corrosive	Rabbit	[2]
Eye Irritation/Corrosion	Severe irritant	Rabbit	[7]
Mutagenicity (Ames Test)	Positive in S. typhimurium TA100	Bacteria	[8][9]
Genotoxicity (Comet Assay)	Positive (induced DNA damage)	HeLa S3 cells	[8][9]

## Handling Precautions and Personal Protective Equipment (PPE)

Due to its toxicity, strict safety precautions must be followed when handling **trichloroacetonitrile**.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.[7]
- Use a closed system whenever possible to minimize exposure.[5]

#### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[7\]](#)
- Skin Protection:
  - Wear chemical-resistant gloves (e.g., butyl rubber, Viton®). It is recommended to double-glove.[\[10\]](#)
  - Wear a lab coat, and consider a chemical-resistant apron or suit for larger quantities.[\[7\]](#)
- Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved full-face respirator with organic vapor cartridges.[\[10\]](#)

#### General Hygiene:

- Wash hands thoroughly after handling.[\[7\]](#)
- Do not eat, drink, or smoke in the laboratory.[\[2\]](#)
- Remove contaminated clothing immediately and wash before reuse.[\[11\]](#)

## Emergency Procedures

#### Spill Response:

- Evacuate the area and ensure adequate ventilation.
- Remove all sources of ignition.[\[10\]](#)
- Wear appropriate PPE, including respiratory protection.
- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[\[10\]](#)
- For large spills, dike the area to prevent spreading and contact emergency services.

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[5\]](#)
- Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[5\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[7\]](#)
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[11\]](#)

## Experimental Protocols

The following sections provide an overview of the methodologies used in key toxicological studies cited in this guide.

### Subchronic Inhalation Toxicity Study (Based on a study in Sprague-Dawley Rats)[\[5\]](#)[\[6\]](#)

- Objective: To determine the no-observed-adverse-effect level (NOAEL) and identify target organs of toxicity following repeated inhalation exposure.
- Test System: Male and female Sprague-Dawley rats.
- Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 13 weeks.
- Concentrations: 0 (control), 4, 16, and 64 ppm.
- Observations:
  - Clinical signs of toxicity, morbidity, and mortality were observed twice daily.
  - Body weight and food consumption were measured weekly.
  - At the end of the study, blood was collected for hematology and serum biochemistry analysis.

- A complete necropsy was performed, and major organs were weighed and examined histopathologically.
- Results: The NOAEL was determined to be 4 ppm.[6] The primary target organs were the nasal cavity, trachea, and lungs.[6] At higher concentrations, salivation, shortness of breath, and wheezing were observed, along with decreased body weight.[6]

## **Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)[10][11][12]**

- Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).
- Test System: Typically female rats.
- Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected, and based on the outcome (mortality or survival), the dose for the next step is adjusted up or down.
- Administration: A single oral dose is administered by gavage to fasted animals.
- Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded. A necropsy is performed on all animals at the end of the study.
- Classification: The GHS classification is determined based on the dose at which mortality is observed.

## **Acute Dermal Toxicity (OECD 402)[7][13]**

- Objective: To determine the acute toxicity of a substance applied to the skin.
- Test System: Typically rats or rabbits.
- Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.
- Dose: A limit test at 2000 mg/kg body weight is often performed initially.

- Observations: Animals are observed for mortality and signs of toxicity for 14 days. The application site is examined for local skin reactions. Body weights are recorded. A necropsy is performed at the end of the study.

## Acute Dermal Irritation/Corrosion (OECD 404)[2][3][14]

- Objective: To determine the potential of a substance to cause skin irritation or corrosion.
- Test System: Typically albino rabbits.
- Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored, and the reversibility of the effects is assessed over 14 days.

## Acute Eye Irritation/Corrosion (OECD 405)[15][16][17]

- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Test System: Typically albino rabbits.
- Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored, and the reversibility of the effects is assessed.

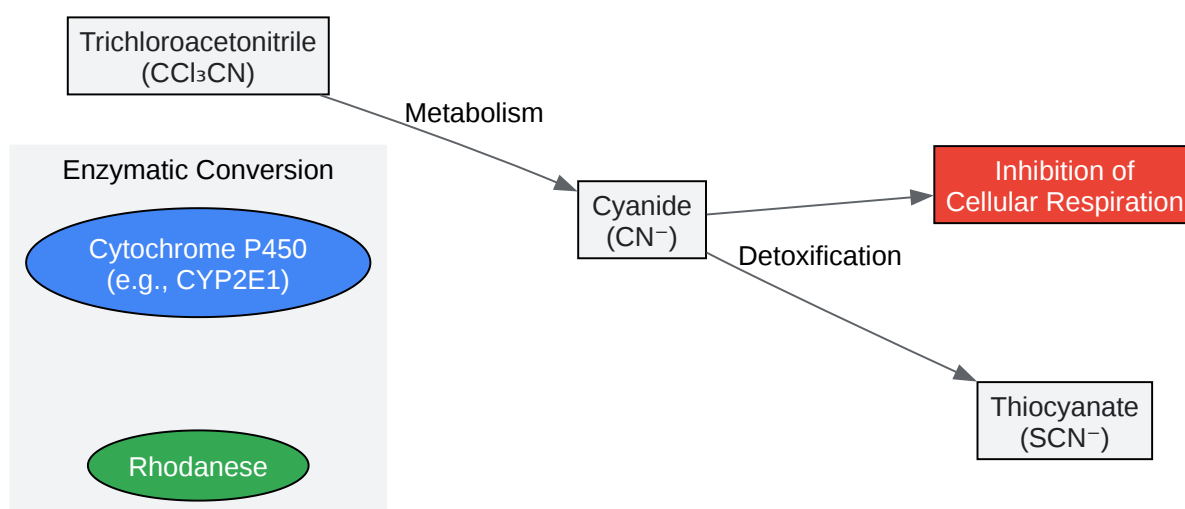
## Bacterial Reverse Mutation Test (Ames Test)[8][9]

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of *Escherichia coli* (e.g., WP2 uvrA).

- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking histidine (or tryptophan).
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
- Results for **Trichloroacetonitrile**: **Trichloroacetonitrile** was found to be mutagenic in the *S. typhimurium* TA100 strain.[8][9]

## Metabolic Pathway and Mechanism of Toxicity

The toxicity of **trichloroacetonitrile** is linked to its metabolism. The proposed metabolic pathway involves the release of cyanide, a potent toxicant.



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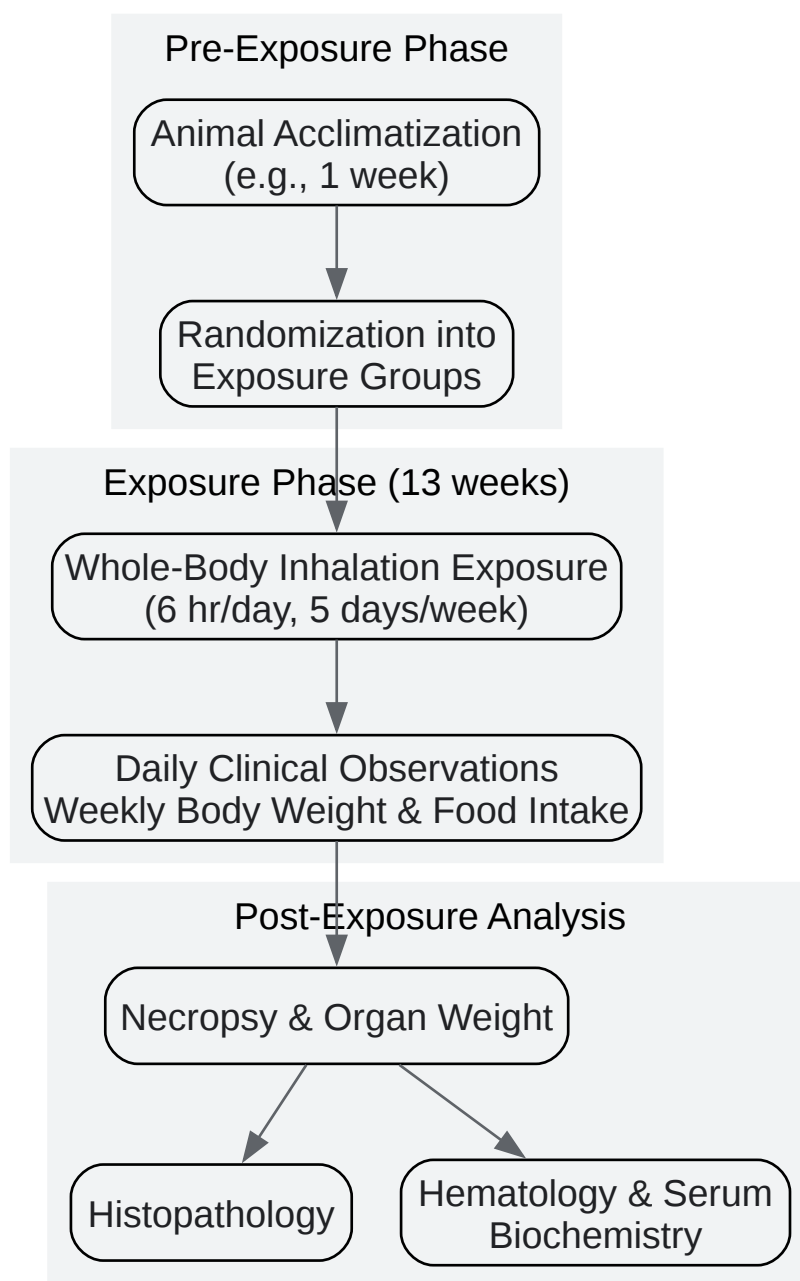
Caption: Proposed metabolic pathway of **trichloroacetonitrile**.



**Trichloroacetonitrile** is metabolized, likely by cytochrome P450 enzymes such as CYP2E1, to release a cyanide ion.[12] Cyanide then exerts its toxic effects by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, which leads to a halt in cellular respiration. A primary detoxification pathway for cyanide is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese.[9]

## Experimental Workflow Example

The following diagram illustrates a typical workflow for a subchronic inhalation toxicity study.



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Caption: Workflow for a subchronic inhalation toxicity study.

This workflow outlines the key stages of a long-term inhalation study, from initial animal preparation and randomization to the exposure period with regular monitoring, and finally to the detailed post-exposure analyses including necropsy, histopathology, and blood work.

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